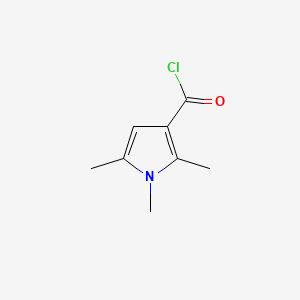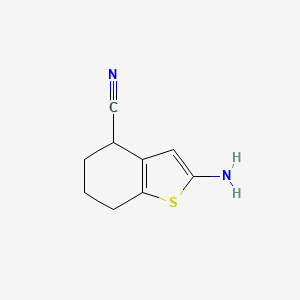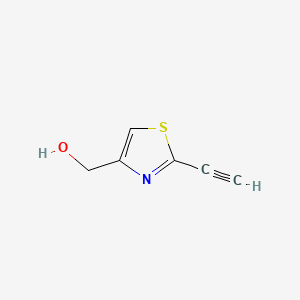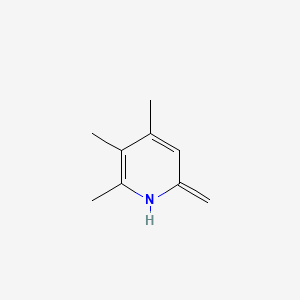
cis-ent-Tadalafil-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-ent-Tadalafil-d3: is a deuterium-labeled derivative of cis-ent-Tadalafil. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-ent-Tadalafil-d3 involves the incorporation of deuterium into the cis-ent-Tadalafil molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve:
Deuteration of Starting Materials: Using deuterated reagents to introduce deuterium atoms into the starting materials.
Coupling Reactions: Forming the core structure of this compound through coupling reactions.
Purification: Isolating and purifying the final product using techniques such as chromatography
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterated reagents.
Automated Synthesis: Employing automated systems to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product
Análisis De Reacciones Químicas
Types of Reactions: cis-ent-Tadalafil-d3 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific atoms or groups within the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Aplicaciones Científicas De Investigación
cis-ent-Tadalafil-d3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into their pharmacokinetic and metabolic profiles.
Environmental Studies: Used to trace the fate and transport of pharmaceuticals in the environment
Mecanismo De Acción
cis-ent-Tadalafil-d3 exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle tissue. The increased levels of cGMP result in vasodilation and improved blood flow, which is particularly beneficial in conditions such as erectile dysfunction and pulmonary arterial hypertension .
Comparación Con Compuestos Similares
cis-ent-Tadalafil: The non-deuterated form of cis-ent-Tadalafil-d3.
Tadalafil: A widely used PDE5 inhibitor for the treatment of erectile dysfunction and pulmonary arterial hypertension.
Sildenafil: Another PDE5 inhibitor with similar applications but different pharmacokinetic properties .
Uniqueness: this compound is unique due to the incorporation of deuterium, which can significantly alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-ent-Tadalafil-d3 involves the modification of the existing synthesis pathway for Tadalafil, which is a PDE5 inhibitor used for the treatment of erectile dysfunction. The modification involves the incorporation of deuterium atoms at specific positions in the molecule to produce the labeled compound. The synthesis pathway involves several steps, including protection, deprotection, coupling, and reduction reactions.", "Starting Materials": [ "4-(1,2,3,4-tetrahydro-1-isoquinolinyl)-N-(6-(1,3-benzodioxol-5-yl)-2-methyl-2-(2-(trifluoromethyl)ethylamino)pyrimidin-4-yl)benzenesulfonamide", "Deuterium oxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Acetic anhydride", "Pyridine", "Triethylamine" ], "Reaction": [ "Protection of the primary amine group using acetic anhydride and pyridine", "Coupling of the protected amine with the appropriate deuterated pyrimidine derivative using triethylamine as a base", "Deprotection of the amine using hydrochloric acid", "Reduction of the nitro group using sodium borohydride in deuterium oxide", "Acidification of the reaction mixture using hydrochloric acid", "Extraction of the product using ethyl acetate", "Purification of the product using column chromatography" ] } | |
Número CAS |
1329799-70-3 |
Fórmula molecular |
C22H19N3O4 |
Peso molecular |
392.429 |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1/i1D3 |
Clave InChI |
WOXKDUGGOYFFRN-ATUCCMFHSA-N |
SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Sinónimos |
6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; (6S-cis)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-_x000B_hexahydro-2-(methyl-d3)pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



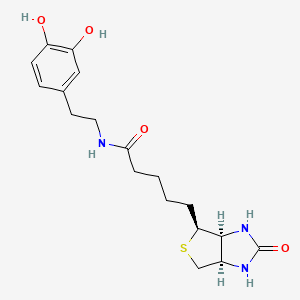
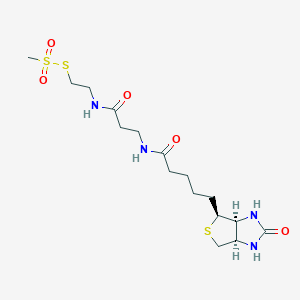
![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)
